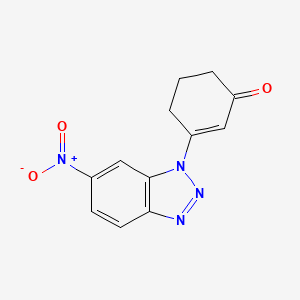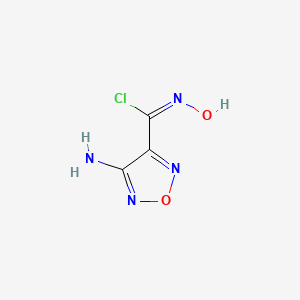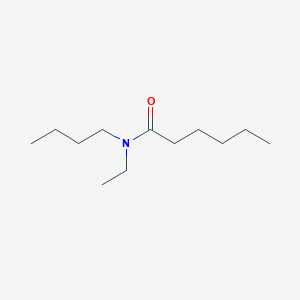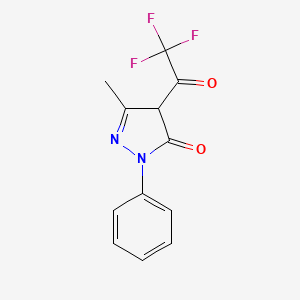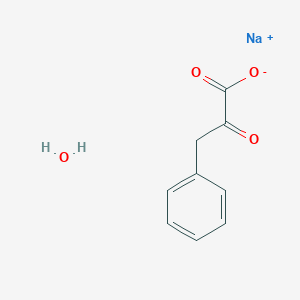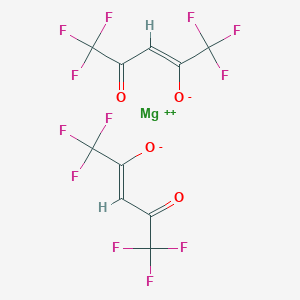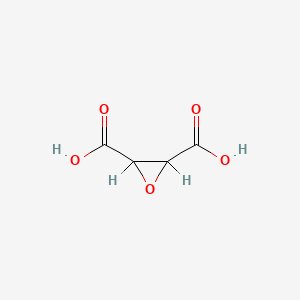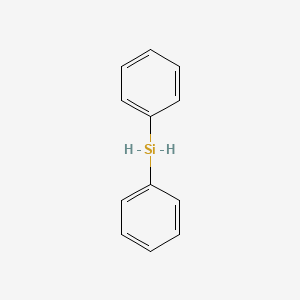
Diphenyl-silane
描述
Diphenyl-silane is an organosilicon compound with the molecular formula C12H12Si. It is characterized by the presence of two phenyl groups attached to a silicon atom. This compound is known for its versatility in various chemical reactions and its applications in different fields of science and industry.
准备方法
Synthetic Routes and Reaction Conditions
Diphenyl-silane can be synthesized through several methods. One common method involves the reaction of diphenylchlorosilane with a reducing agent in the presence of a catalyst. For example, diphenylchlorosilane can be dissolved in tetrahydrofuran and reacted with a catalyst at temperatures ranging from -10 to 0°C. After the reaction is complete, the product is added to an inorganic acid dilute solution under ice bath conditions, and the organic layer is extracted to obtain this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the reaction of phenyl magnesium chloride with silicon tetrachloride in the presence of an inert hydrocarbon solvent. The reaction is typically carried out at temperatures between 25 and 125°C, followed by hydrolysis to precipitate this compound .
化学反应分析
Types of Reactions
Diphenyl-silane undergoes various types of chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to carbon-carbon multiple bonds, such as alkenes and alkynes.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, hydrosilylation reactions typically yield organosilicon compounds with silicon-carbon bonds, while reduction reactions can produce deoxygenated or dehalogenated organic compounds .
科学研究应用
Diphenyl-silane has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of diphenyl-silane in chemical reactions often involves the activation of silicon-hydrogen bonds. For example, in hydrosilylation reactions, the silicon-hydrogen bond is activated by a transition metal catalyst, leading to the formation of a hypervalent silicon intermediate. This intermediate exhibits strong Lewis acid character, allowing dual activation of both the carbonyl moiety and the hydride at the silicon center .
相似化合物的比较
Diphenyl-silane can be compared with other organosilicon compounds, such as:
Phenylsilane: Contains one phenyl group attached to silicon.
Diphenylsiloxane: Contains an oxygen atom between two silicon atoms, each bonded to a phenyl group.
Triphenylsilane: Contains three phenyl groups attached to silicon.
This compound is unique due to its specific structure, which provides distinct reactivity and applications compared to other organosilicon compounds. Its ability to participate in a wide range of chemical reactions and its versatility in scientific research and industrial applications highlight its uniqueness .
属性
IUPAC Name |
diphenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Si/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCSGNNYCFPWFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[SiH2]C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29829-79-6 | |
| Details | Compound: Benzene, 1,1′-silylenebis-, homopolymer | |
| Record name | Benzene, 1,1′-silylenebis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29829-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
184.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
775-12-2 | |
| Record name | Diphenylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=775-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


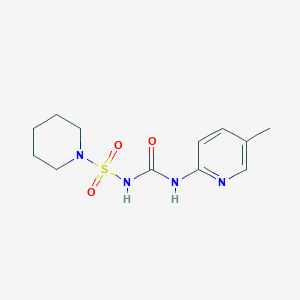
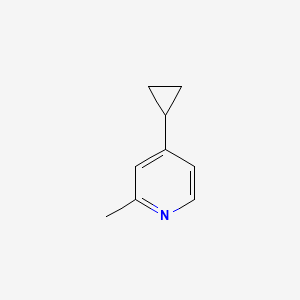
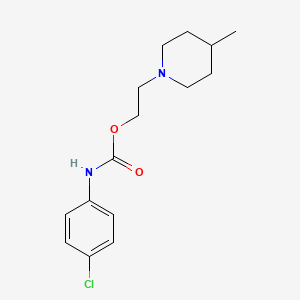
![[4-(Pyridin-4-yl)oxan-4-yl]methanol](/img/structure/B7780586.png)
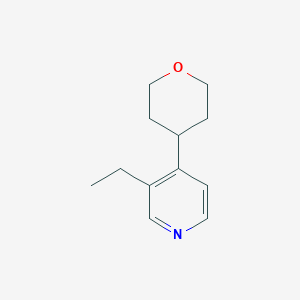
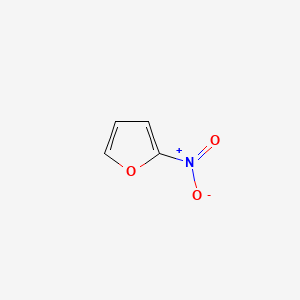
![3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B7780613.png)
